Trimethyl[1-(methylsulfanyl)ethenyl]stannane
Description
1-Methylthio-1-(trimethylstannyl)ethylen is an organotin compound characterized by the presence of a methylthio group and a trimethylstannyl group attached to an ethylene backbone
Properties
CAS No. |
62762-25-8 |
|---|---|
Molecular Formula |
C6H14SSn |
Molecular Weight |
236.95 g/mol |
IUPAC Name |
trimethyl(1-methylsulfanylethenyl)stannane |
InChI |
InChI=1S/C3H5S.3CH3.Sn/c1-3-4-2;;;;/h1H2,2H3;3*1H3; |
InChI Key |
XZTSKVJHXNKZTO-UHFFFAOYSA-N |
Canonical SMILES |
CSC(=C)[Sn](C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methylthio-1-(trimethylstannyl)ethylen can be synthesized through the reaction of trimethylstannyl chloride with a suitable methylthio-substituted ethylene precursor. The reaction typically involves the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the precursor, facilitating the nucleophilic attack on the trimethylstannyl chloride .
Industrial Production Methods: While specific industrial production methods for 1-Methylthio-1-(trimethylstannyl)ethylen are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: 1-Methylthio-1-(trimethylstannyl)ethylen undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Substitution: Palladium catalysts, aryl or vinyl halides.
Major Products:
Oxidation: Sulfoxides, sulfones.
Substitution: Aryl or vinyl-substituted ethylenes.
Scientific Research Applications
1-Methylthio-1-(trimethylstannyl)ethylen has several applications in scientific research:
Materials Science:
Mechanism of Action
The mechanism by which 1-Methylthio-1-(trimethylstannyl)ethylen exerts its effects in chemical reactions involves the activation of the trimethylstannyl group. In Stille coupling reactions, the palladium catalyst facilitates the transmetalation step, where the trimethylstannyl group transfers to the palladium center, followed by reductive elimination to form the desired product .
Comparison with Similar Compounds
trans-1,2-Bis(tributylstannyl)ethene: Another organotin compound used in similar coupling reactions.
Trimethyl(tributylstannyl)silane: Used in organic synthesis for similar purposes.
Uniqueness: 1-Methylthio-1-(trimethylstannyl)ethylen is unique due to the presence of both a methylthio and a trimethylstannyl group, which allows it to participate in a wider range of chemical reactions compared to other organotin compounds.
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